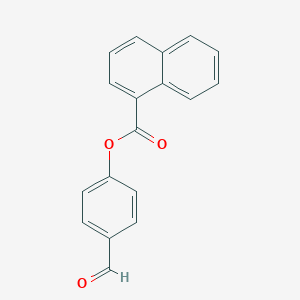

4-Formylphenyl 1-naphthoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-formylphenyl) naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c19-12-13-8-10-15(11-9-13)21-18(20)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLURIIXZCMFZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-Formylphenyl 1-naphthoate" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Formylphenyl 1-naphthoate

This technical guide provides a comprehensive overview of the synthesis and structural characterization of this compound (CAS No: 331253-68-0).[1] This compound is an aromatic ester containing a formylphenyl and a naphthalene carboxylate moiety, making it a valuable intermediate in synthetic chemistry.[1] Its applications include serving as a precursor for heterocyclic compounds and as a building block for materials with optoelectronic properties.[2]

Synthesis Protocol

The synthesis of this compound is typically achieved via an esterification reaction. The most common pathway involves the reaction of 4-hydroxybenzaldehyde with 1-naphthoyl chloride in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound based on standard esterification methods.

Materials and Reagents:

-

4-Hydroxybenzaldehyde

-

1-Naphthoyl chloride

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluents)

Procedure:

-

Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane.

-

Base Addition: Cool the solution in an ice bath (0 °C) and add a suitable base such as pyridine or triethylamine (1.1-1.2 eq.) dropwise with stirring.

-

Acyl Chloride Addition: While maintaining the temperature at 0 °C, slowly add a solution of 1-naphthoyl chloride (1.0 eq.) in dichloromethane to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Structural Characterization

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques. The data presented below is a representative summary for this compound.

Characterization Data Summary

| Technique | Data |

| Molecular Formula | C₁₈H₁₂O₃[1][3] |

| Molecular Weight | 276.29 g/mol [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.08 (s, 1H, -CHO), 8.95 (d, 1H), 8.30 (d, 1H), 8.15 (d, 1H), 8.05 (d, 2H), 7.95 (d, 1H), 7.60-7.75 (m, 3H), 7.50 (d, 2H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 190.8 (CHO), 164.5 (C=O, ester), 155.5, 136.0, 134.8, 134.0, 131.5, 131.0, 130.5, 128.8, 128.0, 127.0, 126.5, 125.0, 124.0, 122.5. |

| IR Spectroscopy (ATR) | ν (cm⁻¹): ~3060 (Ar C-H), ~2850 & ~2750 (Aldehyde C-H), ~1735 (C=O, ester), ~1700 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 & ~1150 (C-O, ester). |

| Mass Spectrometry (ESI-MS) | m/z: 277.08 [M+H]⁺, 299.06 [M+Na]⁺. |

Interpretation of Spectra:

-

¹H NMR: The singlet at approximately 10.08 ppm is characteristic of the aldehyde proton. The remaining signals in the aromatic region (7.5-9.0 ppm) correspond to the protons on the naphthyl and phenyl rings.

-

¹³C NMR: The spectrum shows two distinct carbonyl signals: one around 190.8 ppm for the aldehyde and another around 164.5 ppm for the ester. The other peaks are within the expected range for the aromatic carbons.

-

IR Spectroscopy: Key peaks confirm the presence of the main functional groups: the ester carbonyl (~1735 cm⁻¹), the aldehyde carbonyl (~1700 cm⁻¹), and the characteristic C-H stretches of the aldehyde group.

-

Mass Spectrometry: The observed mass-to-charge ratios for the protonated molecule ([M+H]⁺) and the sodium adduct ([M+Na]⁺) are consistent with the compound's molecular weight.

Experimental & Logical Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: A flowchart of the synthesis process.

Caption: A flowchart of the characterization process.

References

An In-depth Technical Guide to 4-Formylphenyl 1-naphthoate (CAS 331253-68-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenyl 1-naphthoate, with the CAS number 331253-68-0, is a specialized organic compound characterized by the presence of a formylphenyl group ester-linked to a naphthalene-1-carboxylate moiety. Its chemical structure makes it a valuable intermediate in synthetic chemistry. The compound's aromatic and ester functionalities contribute to its stability and reactivity, rendering it suitable for applications in cross-coupling reactions and polymer synthesis. It is particularly noted for its potential use in the development of photoactive and liquid crystalline materials.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. Other physical properties such as melting point, boiling point, and solubility data are not consistently reported in publicly available sources.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 331253-68-0 | |

| Molecular Formula | C₁₈H₁₂O₃ | |

| Molecular Weight | 276.29 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | KLURIIXZCMFZTJ-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible and common method for its preparation is the esterification of 1-naphthoic acid or its acyl chloride derivative with 4-hydroxybenzaldehyde. The Schotten-Baumann reaction, which involves the use of an acyl chloride and a base, is a standard procedure for such transformations.[1]

Proposed Synthesis via Schotten-Baumann Reaction

A likely synthetic route involves the reaction of 1-naphthoyl chloride with 4-hydroxybenzaldehyde in the presence of a base like pyridine or aqueous sodium hydroxide. The base serves to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[1]

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on standard esterification procedures.

Materials:

-

1-Naphthoyl chloride

-

4-Hydroxybenzaldehyde

-

Anhydrous pyridine or aqueous sodium hydroxide

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Hydrochloric acid (dilute)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde in the chosen solvent.

-

Add the base (e.g., pyridine) to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 1-naphthoyl chloride in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by Thin Layer Chromatography).

-

Upon completion, quench the reaction with dilute hydrochloric acid.

-

Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

References

Spectroscopic and Synthetic Profile of 4-Formylphenyl 1-naphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Formylphenyl 1-naphthoate, a key intermediate in various synthetic applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, detailed experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data are provided. A logical workflow for spectroscopic analysis is also visualized to aid in experimental design and execution.

Introduction

This compound is an organic compound of interest in medicinal chemistry and materials science due to its unique molecular architecture, which combines a reactive aldehyde functionality with a naphthoyl ester group.[1] This structure makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and polymers. An in-depth understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide aims to provide a centralized resource for the predicted spectroscopic data and relevant experimental methodologies for this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its chemical structure and typical values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.05 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.90 | Doublet | 1H | Naphthyl-H |

| ~8.20 | Doublet | 1H | Naphthyl-H |

| ~8.00 | Doublet | 1H | Naphthyl-H |

| ~7.95 | Doublet of Doublets | 2H | Phenyl-H (ortho to -CHO) |

| ~7.65 | Multiplet | 2H | Naphthyl-H |

| ~7.50 | Multiplet | 2H | Naphthyl-H |

| ~7.40 | Doublet of Doublets | 2H | Phenyl-H (ortho to ester) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~191.0 | C=O | Aldehyde Carbon |

| ~165.0 | C=O | Ester Carbonyl Carbon |

| ~155.0 | Aromatic C | Phenyl-C (ipso to ester) |

| ~136.0 | Aromatic C | Phenyl-C (ipso to -CHO) |

| ~134.0 | Aromatic C | Naphthyl-C |

| ~131.5 | Aromatic CH | Phenyl-CH |

| ~131.0 | Aromatic C | Naphthyl-C |

| ~130.0 | Aromatic CH | Naphthyl-CH |

| ~128.5 | Aromatic CH | Naphthyl-CH |

| ~128.0 | Aromatic CH | Naphthyl-CH |

| ~127.0 | Aromatic C | Naphthyl-C |

| ~126.0 | Aromatic CH | Naphthyl-CH |

| ~125.0 | Aromatic CH | Naphthyl-CH |

| ~122.0 | Aromatic CH | Phenyl-CH |

| ~121.0 | Aromatic CH | Naphthyl-CH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch |

| ~1735 | Strong | Ester C=O Stretch |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C Bending |

| ~1250-1100 | Strong | Ester C-O Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Type |

| 276.08 | [M]⁺ (Molecular Ion) |

| 155.05 | [C₁₁H₇O]⁺ (Naphthoyl Cation) |

| 127.04 | [C₁₀H₇]⁺ (Naphthyl Cation) |

| 121.03 | [C₇H₅O]⁺ (Formylphenyl Cation) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of 4-hydroxybenzaldehyde with 1-naphthoyl chloride.

Materials:

-

4-hydroxybenzaldehyde

-

1-Naphthoyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 1-naphthoyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.2. IR Spectroscopy

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

3.2.3. Mass Spectrometry

-

Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

For EI-MS, introduce a small amount of the sample, either directly as a solid or dissolved in a volatile solvent, into the ion source.

-

For ESI-MS, dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) and introduce it into the spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Record the mass spectrum, noting the molecular ion peak and major fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

4-Formylphenyl 1-naphthoate: A Versatile Synthetic Intermediate for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenyl 1-naphthoate is a bi-functional organic molecule that serves as a valuable synthetic intermediate in a variety of chemical applications. Its structure, featuring a reactive aldehyde group and a naphthoate ester, makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds and advanced materials.[1][2] The presence of the naphthalene moiety is of particular interest in medicinal chemistry, as this bicyclic aromatic system is a common scaffold in a wide range of therapeutic agents with demonstrated anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a key synthetic intermediate.

Physicochemical and Spectroscopic Data

While experimental data for this compound is not extensively reported in publicly available literature, its key physicochemical and spectroscopic properties can be predicted based on its chemical structure and data from analogous compounds. These predicted values serve as a useful reference for researchers synthesizing and characterizing this compound.

Table 1: Physicochemical Properties of this compound

| Property | Predicted/Estimated Value | Notes |

| CAS Number | 331253-68-0 | [1][2] |

| Molecular Formula | C₁₈H₁₂O₃ | [1][2] |

| Molecular Weight | 276.29 g/mol | [1][2] |

| Melting Point | Not available (expected to be a solid at room temperature) | Based on similar aromatic esters. |

| Appearance | Off-white to pale yellow solid | Typical for aromatic aldehydes and esters. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Acetone); Insoluble in water. | Based on its nonpolar aromatic structure. |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Characteristic Peaks/Signals |

| FT-IR (cm⁻¹) | ~3050 (Ar C-H stretch), ~2850, 2750 (Aldehyde C-H stretch), ~1735 (Ester C=O stretch), ~1700 (Aldehyde C=O stretch), ~1600, 1450 (Ar C=C stretch), ~1200 (Ester C-O stretch) |

| ¹H NMR (CDCl₃, ppm) | ~10.0 (s, 1H, -CHO), ~7.2-8.5 (m, 11H, Ar-H) |

| ¹³C NMR (CDCl₃, ppm) | ~191 (-CHO), ~165 (C=O, ester), ~120-155 (Aromatic carbons) |

| Mass Spec. (EI) | M⁺ at m/z = 276. Key fragments: m/z = 155 ([C₁₁H₇O]⁺, naphthoyl cation), 127 ([C₁₀H₇]⁺, naphthyl cation), 121 ([C₇H₅O]⁺, formylphenoxy cation). |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via an esterification reaction between 1-naphthoyl chloride and 4-hydroxybenzaldehyde. The following protocol is adapted from a similar procedure for the synthesis of 4-nitrophenyl 1-naphthoate.[3]

Step 1: Preparation of 1-Naphthoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1-naphthoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, ~3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, a few drops).

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 1-naphthoyl chloride is obtained as a yellowish oil or low-melting solid and can be used in the next step without further purification.

Step 2: Esterification to form this compound

-

In a separate flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) and a base such as triethylamine (TEA, 1.2 eq) or pyridine in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared 1-naphthoyl chloride (1.1 eq) dissolved in the same dry solvent to the cooled solution of 4-hydroxybenzaldehyde.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

General Protocol for Schiff Base Synthesis from this compound

The aldehyde functionality of this compound is a versatile handle for further synthetic transformations, most notably the formation of Schiff bases (imines) through condensation with primary amines.

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add the desired primary amine (1.0 - 1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux for 2-8 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration and wash with a cold solvent.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Applications as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor for the synthesis of a wide array of organic molecules. The formyl group is particularly amenable to reactions that build molecular complexity.

Synthesis of Biologically Active Schiff Bases

Schiff bases are a class of compounds containing a carbon-nitrogen double bond and are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4] The aldehyde group of this compound readily reacts with various primary amines to form Schiff base derivatives. By choosing an appropriate amine, a diverse library of compounds can be generated for biological screening.

Anticancer Applications:

Recent research has focused on Schiff bases as potential anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5][6] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[5][6] Schiff base derivatives can act as inhibitors of the EGFR signaling pathway, making them attractive candidates for cancer drug development.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic utility of this compound as an intermediate in the creation of biologically active Schiff bases.

EGFR Signaling Pathway Inhibition

The diagram below illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and the potential point of inhibition by a Schiff base derivative of this compound.

Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways ultimately promote cell proliferation, survival, and angiogenesis. A Schiff base derivative of this compound can potentially bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking the downstream signaling events that drive cancer progression.[5][6]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactivity of its formyl group allow for the creation of diverse molecular architectures. In particular, its use in the synthesis of Schiff base derivatives that can target key signaling pathways in cancer, such as the EGFR pathway, highlights its importance for medicinal chemists and drug development professionals. Further exploration of the derivatives of this compound is warranted to unlock their full therapeutic and technological potential.

References

- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. WO2024249642A1 - Egfr inhibitors - Google Patents [patents.google.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Reactivity of the Formyl Group in 4-Formylphenyl 1-naphthoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group in 4-Formylphenyl 1-naphthoate. The document details the principal reactions this functional group can undergo, including oxidation, reduction, and various nucleophilic addition reactions. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and quantitative data to facilitate the use of this compound as a versatile synthetic intermediate.

Introduction

This compound is a specialized organic compound that incorporates both a formylphenyl and a naphthalene carboxylate moiety.[1] Its structure makes it a valuable intermediate in synthetic chemistry, particularly for applications in the development of photoactive materials, liquid crystals, and as a precursor for more complex molecular architectures.[1] The reactivity of the formyl group is of particular interest, as it allows for a wide range of chemical transformations, making this molecule a versatile building block in organic synthesis. This guide will focus on the key reactions of the formyl group, providing both theoretical understanding and practical experimental guidance.

Chemical Structure and Properties

-

IUPAC Name: 4-formylphenyl naphthalene-1-carboxylate

-

CAS Number: 331253-68-0[2]

-

Molecular Formula: C₁₈H₁₂O₃[1]

-

Molecular Weight: 276.29 g/mol [3]

The structure of this compound features an ester linkage between a 4-formylphenol and a 1-naphthoyl group. The formyl group (-CHO) is an aldehyde attached to a phenyl ring, which is in turn connected to the naphthoate ester. The aromatic nature of both the phenyl and naphthyl rings influences the reactivity of the formyl group. The electron-withdrawing nature of the ester group, para to the formyl group, can modulate the electrophilicity of the carbonyl carbon.

Reactivity of the Formyl Group

The formyl group in this compound is a classic aromatic aldehyde and, as such, undergoes a variety of characteristic reactions. The principal reaction types include oxidation, reduction, and nucleophilic addition.

Oxidation of the Formyl Group

The formyl group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed, with the choice depending on the desired reaction conditions and the presence of other functional groups.

General Reaction Scheme:

Table 1: Summary of Oxidation Reactions

| Oxidizing Agent | Solvent | Reaction Time | Typical Yield | Reference |

| Oxone® | Water/Ethanol | 1-3 h | High | [4] |

| Sodium Chlorite (NaClO₂) | Acetonitrile/Water | 4-14 h | 70-95% | [2][5] |

| Hydrogen Peroxide (H₂O₂) | Dichloromethane | 3-6 h | Moderate to Good | [2] |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0.5-2 h | 75-90% | [2] |

Reduction of the Formyl Group

The formyl group can be reduced to a primary alcohol (a hydroxymethyl group). This is a common transformation achieved using various reducing agents, most notably hydride reagents.

General Reaction Scheme:

Table 2: Summary of Reduction Reactions

| Reducing Agent | Solvent | Reaction Conditions | Typical Yield | Reference |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | High | [6][7] |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | Room Temperature | High | [6][7] |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol/Ethyl Acetate | Varies | High | [7] |

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. This leads to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base. This reaction is a powerful tool for the formation of new carbon-carbon double bonds.[8][9][10]

General Reaction Scheme:

Table 3: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Typical Yield | Reference |

| Malononitrile | Gallium Chloride | Solvent-free | Room Temperature | High | [8] |

| Ethyl Cyanoacetate | Piperidine | Toluene | Reflux | Good | [11] |

| Meldrum's Acid | TiCl₄-Pyridine | Benzene | Room Temperature | Good | [12] |

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[13][14][15]

General Reaction Scheme:

Table 4: Wittig Reaction with this compound

| Wittig Reagent | Base | Solvent | Reaction Conditions | Alkene Geometry | Reference |

| Ph₃P=CH₂ | n-BuLi | THF | -78 °C to RT | - | [15] |

| Ph₃P=CHCO₂Et (Stabilized ylide) | NaH | DMF | Room Temperature | Predominantly (E) | [13][16] |

| Ph₃P=CHPh (Non-stabilized ylide) | n-BuLi | THF | -78 °C to RT | Predominantly (Z) | [14][16] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of 4-hydroxybenzaldehyde with 1-naphthoyl chloride.

Procedure:

-

To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of 1-naphthoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Oxidation to 4-Carboxyphenyl 1-naphthoate using Oxone®[4]

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Add Oxone® (potassium peroxymonosulfate) (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Reduction to 4-(Hydroxymethyl)phenyl 1-naphthoate using NaBH₄[6]

Procedure:

-

Dissolve this compound (1.0 eq) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography if necessary.

Knoevenagel Condensation with Malononitrile[8]

Procedure:

-

In a mortar, grind this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of gallium chloride.

-

Continue grinding at room temperature for 10-15 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, add water to the reaction mixture.

-

Filter the solid product, wash with cold water, and dry to obtain the crude product.

-

Recrystallize from a suitable solvent (e.g., ethanol) for further purification.

Wittig Reaction with Benzyltriphenylphosphonium Chloride[13][15]

Procedure:

-

To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C, add n-butyllithium (n-BuLi) (1.1 eq) dropwise. The solution should turn deep orange/red, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes.

-

Cool the reaction to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography on silica gel to separate the alkene isomers and triphenylphosphine oxide.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathway and primary reactions of this compound.

Caption: Key nucleophilic addition reactions of the formyl group.

Conclusion

The formyl group in this compound exhibits a rich and versatile chemistry, characteristic of aromatic aldehydes. It readily undergoes oxidation to the corresponding carboxylic acid, reduction to a primary alcohol, and participates in a variety of nucleophilic addition reactions, including the Knoevenagel condensation and the Wittig reaction. This reactivity profile makes this compound a valuable and adaptable building block for the synthesis of a wide range of complex organic molecules, with potential applications in medicinal chemistry, materials science, and other areas of chemical research. The experimental protocols provided in this guide offer a practical starting point for the utilization of this compound in synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Wittig Reaction [organic-chemistry.org]

Stability of the Naphthoate Ester in "4-Formylphenyl 1-naphthoate": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides an in-depth analysis of the potential stability of the naphthoate ester in "4-Formylphenyl 1-naphthoate" based on established chemical principles and data from analogous aromatic esters. As of the writing of this document, specific experimental stability data for "this compound" is not publicly available. The information herein should be used as a guide for designing and interpreting stability studies for this specific molecule.

Introduction

"this compound" is an aromatic ester containing a naphthoate moiety and a formyl-substituted phenyl group.[1] The stability of the ester linkage is a critical parameter for its use in various applications, including as a synthetic intermediate in drug development and materials science.[2] This guide explores the factors influencing the chemical and enzymatic stability of this molecule and provides a framework for its experimental evaluation.

Chemical Stability of the Ester Linkage

The primary degradation pathway for esters is hydrolysis, which can be catalyzed by acid or base. The rate of hydrolysis is significantly influenced by the electronic and steric nature of the substituents on both the acyl and aryl portions of the molecule.

2.1. Electronic Effects

The ester group in "this compound" is flanked by a naphthyl group and a 4-formylphenyl group.

-

Naphthyl Group: The 1-naphthyl group is a large, aromatic system. Compared to a simple phenyl group, the naphthyl group is generally considered to be more electron-rich, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack. However, studies on the alkaline hydrolysis of methyl and ethyl naphthoates have shown that 2-naphthoates hydrolyze more rapidly than 1-naphthoates, suggesting that the position of substitution on the naphthalene ring is a critical factor.[3][4]

-

4-Formylphenyl Group: The formyl group (-CHO) at the para-position of the phenyl ring is a strong electron-withdrawing group. This effect increases the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. This is expected to accelerate the rate of hydrolysis. Studies on substituted phenyl benzoates have demonstrated that electron-withdrawing substituents on the phenyl ring significantly increase the rate of alkaline hydrolysis.

The opposing electronic effects of the naphthyl and 4-formylphenyl groups make it difficult to predict the exact stability of "this compound" without experimental data. However, the strong electron-withdrawing nature of the p-formyl group is likely to be a dominant factor, suggesting that the ester may be prone to hydrolysis, particularly under basic conditions.

2.2. Steric Effects

The bulky 1-naphthyl group may provide some steric hindrance to the approach of a nucleophile to the carbonyl carbon, which could slow down the rate of hydrolysis compared to a less hindered ester.

Potential for Enzymatic Degradation

Esterases, a class of hydrolase enzymes, are ubiquitous in biological systems and are known to catalyze the hydrolysis of a wide variety of esters.[5] Carboxylesterases, such as those found in the liver (e.g., porcine liver esterase), are particularly efficient at hydrolyzing esters to their corresponding carboxylic acids and alcohols.[6][7][8][9]

Given that "this compound" is an aromatic ester, it is plausible that it could be a substrate for various esterases. The presence of esterases in plasma and tissues is a critical consideration in drug development, as enzymatic hydrolysis can significantly impact the pharmacokinetic profile and efficacy of an ester-containing drug.

Comparative Stability Data of Related Esters

While specific data for "this compound" is unavailable, the following table summarizes the hydrolysis half-lives of some related aromatic esters under basic conditions and in rat plasma. This data provides a context for the potential stability of the target molecule.

| Ester | Conditions | Half-life (t½) | Reference |

| Ethyl p-bromo benzoate | Base Hydrolysis | 12 min | [10] |

| Ethyl benzoate | Base Hydrolysis | 14 min | [10] |

| Phenyl benzoate | Base Hydrolysis | 11 min | [10] |

| Methyl benzoate | Rat Plasma | 36 min | [10] |

| Ethyl benzoate | Rat Plasma | 17 min | [10] |

Note: The conditions for base hydrolysis and plasma hydrolysis in the cited study were specific to that research and should be consulted for direct comparison.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of "this compound" should be conducted following established guidelines, such as those from the International Council for Harmonisation (ICH).

5.1. Forced Degradation (Stress Testing)

Stress testing helps to identify potential degradation products and pathways.

-

Acidic and Basic Hydrolysis:

-

Prepare solutions of "this compound" in a suitable solvent (e.g., acetonitrile or methanol) and dilute with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) aqueous solutions.

-

Incubate the solutions at a controlled temperature (e.g., 50-60 °C).

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots and analyze by a stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

Prepare a solution of "this compound" and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate at room temperature or slightly elevated temperature.

-

Monitor the degradation over time by HPLC.

-

-

Photostability:

-

Expose a solid sample and a solution of "this compound" to a light source according to ICH Q1B guidelines.

-

Analyze the samples for degradation by HPLC.

-

5.2. Formal Stability Study

Formal stability studies are conducted under controlled storage conditions over a longer period.

-

Sample Preparation: Prepare multiple batches of "this compound" in the intended packaging.

-

Storage Conditions: Store the samples under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

-

Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analytical Method: Use a validated stability-indicating HPLC method to quantify the parent compound and any degradation products. The method should be able to separate the parent compound from its potential degradation products, such as 1-naphthoic acid and 4-hydroxybenzaldehyde. A typical starting point for method development could be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid).[11]

5.3. Enzymatic Stability

-

Enzyme Source: Use a relevant source of esterases, such as porcine liver esterase, human liver microsomes, or plasma.

-

Incubation: Incubate "this compound" with the enzyme preparation in a suitable buffer at 37 °C.

-

Time Points: Withdraw and quench the reaction at several time points.

-

Analysis: Analyze the samples by LC-MS/MS to determine the rate of disappearance of the parent compound and the appearance of metabolites.

Visualizations

6.1. General Mechanism of Base-Catalyzed Ester Hydrolysis

Caption: Base-catalyzed hydrolysis of this compound.

6.2. Experimental Workflow for Stability Study

Caption: Workflow for a formal stability study of a chemical substance.

Conclusion

References

- 1. 331253-68-0(4-Formylphenyl naphthalene-1-carboxylate) | Kuujia.com [kuujia.com]

- 2. 4-Formylphenyl benzoate | 5339-06-0 | Benchchem [benchchem.com]

- 3. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

Technical Guide: 4-Formylphenyl 1-naphthoate - Properties, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides a comprehensive overview of the available information on 4-Formylphenyl 1-naphthoate, a specialized organic compound with potential applications in synthetic chemistry and materials science.[1] Due to the limited availability of specific experimental data for this compound, this guide amalgamates information from structurally related aromatic esters and aldehydes to provide best-practice recommendations for its handling and use.

Chemical Properties and Solubility

This compound possesses a molecular structure that includes a formylphenyl group and a naphthalene carboxylate moiety, suggesting its utility as an intermediate in the synthesis of photoactive or liquid crystalline materials.[1] Its aromatic and ester functionalities contribute to its stability and reactivity.[1]

Physical and Chemical Properties:

| Property | Value | Source |

| CAS Number | 331253-68-0 | [1][2] |

| Molecular Formula | C18H12O3 | [1][2] |

| Molecular Weight | 276.29 g/mol | [1][2] |

| Appearance | Solid (form may vary) | Inferred from related compounds |

| Melting Point | Not determined | |

| Boiling Point | Not determined |

Solubility Profile (Predicted):

| Solvent Class | Predicted Solubility | Rationale |

| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | High | Effective at solvating large aromatic systems. |

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | High | "Like dissolves like" principle; similar aromatic structures. |

| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | Moderate to High | Good general solvents for many organic compounds. |

| Ketones (e.g., Acetone, Methyl Ethyl Ketone) | Moderate | Polarity may be suitable for dissolving the ester. |

| Esters (e.g., Ethyl acetate) | Moderate to High | Good general solvents for other esters. |

| Alcohols (e.g., Methanol, Ethanol) | Low to Moderate | The large nonpolar region of the molecule may limit solubility. |

| Water | Very Low/Insoluble | The hydrophobic nature of the aromatic rings will dominate. |

Handling Precautions and Safety

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following precautions are based on the general hazards associated with aromatic aldehydes and esters.

General Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

-

Wash hands thoroughly after handling.[4]

-

Minimize dust generation and accumulation.[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[5][9][10]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber).[9][10] Latex gloves may not provide adequate protection.[9]

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[4][10]

Storage:

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[11]

-

Keep containers tightly sealed to prevent contamination and evaporation.[6][11]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] For some aromatic compounds, refrigeration (2°C to 8°C) may be recommended to slow oxidation.[12]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][6]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6][9][10] Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][9] Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][10]

Experimental Protocols

General Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a general procedure for determining the solubility of this compound in various organic solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., dichloromethane, toluene, ethyl acetate, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature water bath or heating block

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the initial mass of the solid.

-

Add a known volume (e.g., 2 mL) of the selected solvent to the vial.

-

Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, visually confirm that excess solid remains.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Determination of Solute Concentration:

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.

-

Evaporate the solvent in the second vial to dryness using a gentle stream of nitrogen or by placing it in an oven at a temperature below the compound's melting point.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solid can be calculated by subtracting the initial mass of the empty vial.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/L or mol/L, using the mass of the dissolved solid and the volume of the supernatant taken.

-

Diagrams

Caption: Experimental workflow for determining solubility.

Caption: Property-implication relationships.

References

- 1. 331253-68-0(4-Formylphenyl naphthalene-1-carboxylate) | Kuujia.com [kuujia.com]

- 2. 331253-68-0|this compound|BLD Pharm [bldpharm.com]

- 3. Properties and structure of aromatic ester solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aaronchem.com [aaronchem.com]

- 5. biosynth.com [biosynth.com]

- 6. fishersci.com [fishersci.com]

- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 8. johndwalsh.com [johndwalsh.com]

- 9. homework.study.com [homework.study.com]

- 10. biosynth.com [biosynth.com]

- 11. benchchem.com [benchchem.com]

- 12. reddit.com [reddit.com]

Potential applications of "4-Formylphenyl 1-naphthoate" in organic synthesis

An In-depth Technical Guide to the Potential Applications of 4-Formylphenyl 1-naphthoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 331253-68-0) is a multifunctional organic compound that, while not extensively documented in current literature, presents significant potential as a versatile intermediate in organic synthesis.[1] Its structure uniquely combines a reactive aromatic aldehyde with a naphthoate ester, offering orthogonal reaction sites for the construction of complex molecular architectures. This guide explores the theoretical applications of this molecule, drawing upon established reactivity of its constituent functional groups. Detailed hypothetical experimental protocols, quantitative data from analogous systems, and workflow diagrams are provided to serve as a foundational resource for researchers interested in leveraging this compound's synthetic potential.

Molecular Structure and Synthesis

This compound is an aromatic ester characterized by a 1-naphthoyl group linked to a 4-formylphenol.[1] This structure is a valuable precursor for creating materials with photoactive or liquid crystalline properties.[1]

Proposed Synthesis

A plausible and direct synthesis involves the esterification of 4-hydroxybenzaldehyde with 1-naphthoyl chloride. This reaction, analogous to the synthesis of 4-formylphenyl benzoate, would likely proceed via a base-catalyzed Schotten-Baumann reaction.[2]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0°C, add a solution of 1-naphthoyl chloride (1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1M HCl (aq).

-

Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Potential Applications via the Formyl Group

The aromatic aldehyde is one of the most versatile functional groups in organic chemistry, serving as an electrophilic site for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4]

Caption: Potential synthetic pathways involving the aldehyde moiety.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a reliable method for synthesizing alkenes with a defined double bond position.[5] The aldehyde can react with a phosphonium ylide to generate a stilbene-like derivative, preserving the naphthoate ester.

Experimental Protocol (Hypothetical):

-

Suspend a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq) in anhydrous THF.[6]

-

Add a strong base (e.g., n-butyllithium) at 0°C to generate the ylide.

-

Add a solution of this compound (1.0 eq) in THF to the ylide solution.

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench with saturated NH₄Cl solution and extract the product with ethyl acetate.

-

The resulting alkene can be purified by crystallization or column chromatography.[6] The stereochemistry of the product (Z or E) depends on the stability of the ylide and reaction conditions.[7]

Reductive Amination for Secondary and Tertiary Amine Synthesis

Reductive amination is a powerful method for forming C-N bonds.[8][9] It involves the initial formation of an imine between the aldehyde and a primary or secondary amine, followed by in-situ reduction.

Experimental Protocol (Hypothetical):

-

Dissolve this compound (1.0 eq) and a primary amine (e.g., aniline, 1.1 eq) in methanol.

-

Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise while maintaining the temperature below 20°C.[10] For reactions where dialkylation is a concern, a stepwise procedure of imine formation followed by reduction is recommended.[10]

-

Stir for 2-4 hours at room temperature.

-

Add water to quench the reaction and remove methanol under reduced pressure.

-

Extract the amine product with an organic solvent and purify as necessary. This protocol is compatible with a wide range of functional groups.[10]

Knoevenagel Condensation

This is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield an α,β-unsaturated product.[11] It is a cornerstone reaction for forming C=C bonds.[12][13]

Experimental Protocol (Hypothetical):

-

To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.2 eq) in ethanol, add a catalytic amount of a base like piperidine or DABCO.[12][14]

-

Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating from the solution.[12]

-

Filter the solid product and wash with cold ethanol to obtain a high-purity α,β-unsaturated compound. This method is often high-yielding and environmentally friendly.[12]

Multicomponent Reactions (MCRs)

Aromatic aldehydes are key components in many MCRs, which allow for the synthesis of complex molecules in a single step. These reactions are highly efficient and atom-economical. Examples include the Biginelli, Hantzsch, or Ugi reactions.

Experimental Protocol (Hypothetical - Biginelli-type reaction):

-

Combine this compound (1.0 eq), urea (1.5 eq), and ethyl acetoacetate (1.0 eq) in ethanol.

-

Add a catalytic amount of an acid (e.g., HCl or a Lewis acid).

-

Reflux the mixture for 4-8 hours.

-

Upon cooling, the dihydropyrimidinone product often crystallizes.

-

Filter the product and recrystallize from ethanol.

| Reaction Type | Key Reagents | Typical Conditions | Expected Product Class | Yield Range (%) |

| Wittig Reaction | Phosphonium Ylide, Base | Anhydrous THF, 0°C to RT | Stilbene derivative | 60-95[15][16] |

| Reductive Amination | Primary/Secondary Amine, NaBH₄ | Methanol, RT | Substituted Benzylamine | 70-95[10][17] |

| Knoevenagel Condensation | CH₂(CN)₂, Base (cat.) | Ethanol, RT | α-Cyanoacrylate derivative | 85-98[12][14] |

| Multicomponent Reaction | Varies (e.g., β-ketoester, urea) | Reflux in solvent, Acid/Base cat. | Heterocycles | 50-90[18] |

| Yields are based on analogous reactions with substituted benzaldehydes and are for illustrative purposes. |

Potential Applications via the Naphthoate Ester Moiety

The aryl naphthoate functionality provides distinct reactive opportunities, primarily involving rearrangement or cleavage of the ester bond.

Fries Rearrangement

The Fries rearrangement converts a phenolic ester into a hydroxy aryl ketone via the migration of the acyl group onto the aromatic ring, typically catalyzed by a Lewis acid.[19][20] This reaction is selective for the ortho and para positions, with temperature and solvent polarity influencing the product ratio.[20]

-

Thermal Fries Rearrangement: High temperatures favor the ortho-acylated product (2-hydroxy-5-formyl-1'-naphthophenone), while lower temperatures favor the para product.[19] However, since the para position is blocked by the formyl group, only ortho migration is expected.

-

Photo-Fries Rearrangement: An alternative is the photochemical variant, which proceeds through a radical mechanism and can also yield the ortho and para products.[19][21] This method can be advantageous when substrates are sensitive to strong Lewis acids.[21]

Experimental Protocol (Hypothetical - Thermal Fries):

-

To a melt of this compound (1.0 eq) or in a high-boiling inert solvent, add a Lewis acid (e.g., AlCl₃, 1.2 eq) portion-wise.

-

Heat the mixture to 120-160°C for several hours.

-

Cool the reaction, carefully add ice and concentrated HCl to decompose the aluminum complex.

-

Extract the resulting hydroxyketone product with an organic solvent.

Ester Cleavage (Hydrolysis)

The ester linkage can be cleaved under basic or acidic conditions to unmask the 4-hydroxybenzaldehyde and 1-naphthoic acid.[22][23] This deprotection strategy could be useful in a multi-step synthesis where the phenolic hydroxyl group needs to be protected.

Experimental Protocol (Hypothetical - Basic Hydrolysis):

-

Dissolve this compound in a mixture of THF and methanol.

-

Add an aqueous solution of a strong base (e.g., NaOH or LiOH, 2-3 eq).[24]

-

Stir at room temperature or heat gently until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute HCl to protonate the phenoxide and carboxylate.

-

Extract the products (4-hydroxybenzaldehyde and 1-naphthoic acid) with an appropriate organic solvent.

| Reaction Type | Key Reagents | Typical Conditions | Expected Product(s) | Notes |

| Fries Rearrangement | Lewis Acid (e.g., AlCl₃) | Heat (60-160°C), neat or solvent | ortho-Acyl Phenol | Regioselectivity is temperature-dependent.[20] |

| Photo-Fries Rearrangement | UV Light (e.g., 254 nm) | Inert Solvent (e.g., Benzene) | Mixture of ortho-acyl phenol and parent phenol | Lower yields but milder conditions.[19] |

| Ester Hydrolysis | NaOH or LiOH | THF/MeOH/H₂O, RT or heat | 4-Hydroxybenzaldehyde & 1-Naphthoic Acid | Standard deprotection method.[22] |

Conclusion

This compound stands as a promising, yet underexplored, building block in synthetic chemistry. The strategic placement of a reactive aldehyde and a transformable naphthoate ester within the same molecule opens a gateway to a diverse array of synthetic transformations. It can serve as a linchpin in the synthesis of complex alkenes, amines, and a wide variety of heterocyclic systems. Furthermore, the ester moiety can be rearranged to create complex polycyclic ketones or cleaved in a protection/deprotection sequence. This guide provides a theoretical framework and practical starting points for chemists to unlock the synthetic potential of this versatile compound.

References

- 1. 331253-68-0(4-Formylphenyl naphthalene-1-carboxylate) | Kuujia.com [kuujia.com]

- 2. 4-Formylphenyl benzoate | 5339-06-0 | Benchchem [benchchem.com]

- 3. A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. arkat-usa.org [arkat-usa.org]

- 17. Reductive amination of aromatic aldehydes and ketones with nickel boride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 20. byjus.com [byjus.com]

- 21. asianpubs.org [asianpubs.org]

- 22. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 23. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]

- 24. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

Prospective Technical Guide: 4-Formylphenyl 1-naphthoate as a Versatile Building Block for Advanced Liquid Crystals

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide explores the potential of 4-Formylphenyl 1-naphthoate as a precursor for liquid crystalline materials. As of the latest literature review, specific liquid crystal derivatives of this compound with detailed mesomorphic characterization are not extensively documented. Therefore, this guide provides a prospective analysis, drawing parallels with well-characterized analogous structures to illustrate the synthetic pathways and expected properties. The experimental data and protocols presented are based on closely related Schiff base liquid crystals to provide a foundational understanding for future research and development.

Introduction: The Potential of Naphthyl-Containing Mesogens

Liquid crystals are a state of matter exhibiting properties between those of conventional liquids and solid crystals. Their unique ability to manipulate light has led to their widespread use in display technologies and a growing interest in other areas such as optical sensing, photonics, and drug delivery. The performance of a liquid crystal is intrinsically linked to its molecular structure. The design of novel mesogenic cores—the rigid central part of the molecule—is a key area of research for tuning properties like thermal range, birefringence, and dielectric anisotropy.

This compound is a promising, yet underexplored, building block for the synthesis of novel liquid crystals. Its structure combines a reactive aldehyde group, essential for forming linkages like Schiff bases (imines), with a rigid and polarizable naphthyl group. The incorporation of the bulky, aromatic naphthyl moiety is expected to enhance intermolecular interactions and promote the formation of stable mesophases.

This guide will focus on the most direct application of this compound: its use in the synthesis of Schiff base liquid crystals. Schiff base formation is a robust and high-yielding reaction, making it an ideal starting point for creating new liquid crystalline materials.

Molecular Structure of this compound

The molecular structure of this compound provides the foundation for its potential as a liquid crystal precursor.

Caption: Molecular structure of this compound.

Synthetic Pathway to Schiff Base Liquid Crystals

The primary synthetic route to liquid crystals from this compound involves the condensation reaction with a primary amine to form a Schiff base (imine). This reaction is typically catalyzed by a small amount of acid.

Caption: General synthetic workflow for Schiff base liquid crystals.

Experimental Protocols (Based on Analogous Systems)

The following protocols are detailed for the synthesis and characterization of a representative series of Schiff base liquid crystals, (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate, which serve as an analogue to what would be expected for derivatives of this compound.

Synthesis of (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate (Analogous System)

This synthesis is a two-step process:

Step 1: Synthesis of 4-alkoxybenzoic acid A mixture of 4-hydroxybenzoic acid, the appropriate alkyl bromide, and potassium carbonate in ethanol is refluxed for 24 hours. The resulting solid is filtered, washed with water, and recrystallized from ethanol.

Step 2: Esterification and Schiff Base Formation The 4-alkoxybenzoic acid is reacted with 4-aminophenol in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at room temperature to form the ester intermediate. This intermediate is then reacted with furfural (as an analogue for this compound) in ethanol with a catalytic amount of acetic acid under reflux to yield the final Schiff base liquid crystal. The product is then purified by recrystallization.

Characterization Techniques

-

FT-IR Spectroscopy: To confirm the formation of the imine (C=N) bond and the ester (C=O) linkage, as well as the disappearance of the aldehyde (C-H) and amine (N-H) stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure of the final products. The proton NMR should show a characteristic singlet for the imine proton (-CH=N-).

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes. Samples are typically heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[1]

-

Polarized Optical Microscopy (POM): To visually identify the liquid crystalline phases by observing their characteristic textures. A small sample is placed on a glass slide, heated to its isotropic phase, and then cooled to observe the formation of mesophases.[1]

Quantitative Data (Analogous System)

The following table summarizes the phase transition temperatures and enthalpies for the analogous series of (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate, where 'n' is the number of carbon atoms in the alkoxy chain.

| Compound (n) | Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| 6 | Crystal to Nematic | 108.5 | 28.7 |

| Nematic to Isotropic | 141.8 | 0.5 | |

| 10 | Crystal to Nematic | 95.7 | 35.1 |

| Nematic to Isotropic | 135.6 | 0.6 | |

| 12 | Crystal to Smectic A | 96.3 | 38.2 |

| Smectic A to Nematic | 100.1 | 1.1 | |

| Nematic to Isotropic | 110.4 | 0.7 |

Data extracted from a study on furan-based Schiff base liquid crystals, serving as an illustrative example.[1][2]

Structure-Property Relationships

The mesomorphic properties of calamitic (rod-shaped) liquid crystals are highly dependent on their molecular structure. The data from the analogous series illustrates a common trend:

Caption: Influence of alkoxy chain length on mesomorphic properties.

As the length of the flexible alkoxy chain increases, the melting point and the nematic-to-isotropic transition temperature (clearing point) tend to decrease. Longer chains also promote the formation of more ordered smectic phases due to increased van der Waals interactions between the molecules.

Conclusion and Future Outlook

While direct experimental data on liquid crystals derived from this compound is currently limited in the public domain, its molecular structure presents a compelling case for its use as a versatile building block. The presence of a reactive aldehyde and a rigid, polarizable naphthyl core makes it an excellent candidate for the synthesis of novel Schiff base and other types of liquid crystals.

By drawing analogies to well-studied systems, we can anticipate that derivatives of this compound will exhibit stable nematic and potentially smectic mesophases. The bulky naphthyl group may lead to higher clearing points and birefringence compared to phenyl-based analogues.

Future research should focus on the synthesis and characterization of homologous series of Schiff bases derived from this compound and various anilines. Such studies would provide the necessary quantitative data to fully assess the potential of this promising building block for applications in advanced materials and drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Formylphenyl 1-naphthoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 4-Formylphenyl 1-naphthoate, an aromatic ester with potential applications as an intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science. The protocol is based on a standard esterification reaction between a phenol and an acyl chloride.

Reaction Principle

The synthesis of this compound is achieved through the esterification of 4-hydroxybenzaldehyde with 1-naphthoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of 4-hydroxybenzaldehyde attacks the carbonyl carbon of 1-naphthoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, which neutralizes the hydrochloric acid byproduct, driving the reaction to completion. Anhydrous conditions are essential to prevent the hydrolysis of the reactive 1-naphthoyl chloride.

Reaction Scheme:

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Molar Equiv. | Notes |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 10.0 | 1.0 | Reagent grade, ensure it is dry. |

| 1-Naphthoyl chloride | C₁₁H₇ClO | 190.63 | 11.0 | 1.1 | Handle in a fume hood, moisture sensitive. |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 12.0 | 1.2 | Anhydrous, freshly distilled is preferred. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | Anhydrous, reagent grade. |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | For work-up. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | For work-up. |

| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - | For work-up. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying the organic phase. |

| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography (230-400 mesh). |

| Eluent for Chromatography | Hexanes/Ethyl Acetate mixture | - | As needed | - | Gradient, e.g., 9:1 to 4:1. |

Equipment

-

Round-bottom flasks (250 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Dropping funnel

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Experimental Procedure

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol).

-

Dissolve the 4-hydroxybenzaldehyde in anhydrous dichloromethane (50 mL).

-

Place the flask under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Reagents:

-

To the cooled solution, add triethylamine (1.67 mL, 12.0 mmol) dropwise via syringe.

-

In a separate dry 100 mL flask, dissolve 1-naphthoyl chloride (2.10 g, 11.0 mmol) in anhydrous dichloromethane (20 mL).

-

Transfer the 1-naphthoyl chloride solution to a dropping funnel and add it dropwise to the stirred 4-hydroxybenzaldehyde solution over 20-30 minutes at 0 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is consumed.

-

-

Work-up:

-

Quench the reaction by adding 50 mL of deionized water to the flask.

-

Transfer the mixture to a 500 mL separatory funnel.

-